1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C16H18ClN and its molecular weight is 259.77 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the dopaminergic system in the brain . This compound interacts with dopamine, a neurotransmitter that plays a crucial role in motor control, reward, and reinforcement .
Mode of Action
This compound interacts with its targets by inhibiting the dopamine transporter (DAT) and/or catechol-O-methyltransferase (COMT) activity in the brain . This leads to changes in the rate of dopamine and serotonin metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to dopamine and serotonin metabolism . It inhibits the increase in the concentration of dopamine and all of its metabolites in dopaminergic structures . It also disturbs the behavioral and biochemical effects of L-DOPA, a precursor of dopamine .
Pharmacokinetics
It is known that the compound can be administered intraperitoneally .
Result of Action
The compound’s action results in a significant decrease in exploratory locomotor activity . Moreover, it reduces the content of the extraneuronal dopamine metabolite 3-methoxytyramine by 70% .
Action Environment
Environmental factors and endogenously produced toxins, such as this compound, are considered to be involved in the pathogenesis of Parkinson’s disease (PD) . Elevated endogenous levels of this compound may pose a serious risk in PD patients undergoing L-DOPA therapy .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of neurotoxicity. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The compound strongly potentiates MAO-dependent dopamine oxidation, leading to impaired dopamine release . This interaction results in the production of free radicals, which can cause oxidative stress and neuronal damage. Additionally, this compound affects the metabolism of serotonin and its metabolites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In dopaminergic neurons, it causes a significant decrease in dopamine concentration, leading to impaired dopamine release and reduced locomotor activity . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of dopamine transporters (DAT) and COMT, which are crucial for dopamine metabolism . This inhibition disrupts normal cellular functions and contributes to the neurotoxic effects observed in Parkinson’s disease models.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits MAO, leading to increased dopamine oxidation and the production of reactive oxygen species (ROS) . This oxidative stress results in neuronal damage and cell death. Additionally, the compound interferes with dopamine storage, causing a reduction in intraneuronal dopamine levels . The inhibition of DAT and COMT further exacerbates the neurotoxic effects by disrupting dopamine metabolism and increasing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Acute administration of the compound results in a dramatic decrease in dopamine concentration and locomotor activity . With repeated administration, tolerance to its dopamine-depressing effects develops, although the impairment of dopamine synthesis persists . This suggests that the compound’s neurotoxic effects are both immediate and long-lasting, with potential implications for chronic exposure scenarios.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound causes a significant decrease in dopamine concentration and locomotor activity . Higher doses result in more pronounced neurotoxic effects, including increased oxidative stress and neuronal damage . Chronic administration of the compound at high doses can lead to the development of tolerance, although the neurotoxic effects on dopamine synthesis and release persist . These findings highlight the importance of dosage in determining the compound’s impact on neuronal function and health.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to dopamine metabolism. It interacts with enzymes such as MAO and COMT, which are crucial for the breakdown and regulation of dopamine levels . The compound’s inhibition of these enzymes leads to increased dopamine oxidation and the production of ROS, contributing to oxidative stress and neuronal damage . Additionally, the compound affects the metabolism of serotonin and its metabolites, further highlighting its role in neurotoxic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its neurotoxic effects. The compound is known to cross the blood-brain barrier and accumulate in dopaminergic neurons . It interacts with transporters such as DAT, which are responsible for the uptake and release of dopamine . This interaction disrupts normal dopamine transport and contributes to the compound’s neurotoxic effects. Additionally, the compound’s distribution within the brain regions associated with dopamine metabolism, such as the substantia nigra and striatum, further underscores its role in neurodegenerative diseases .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound is primarily localized in the cytoplasm of dopaminergic neurons, where it interacts with enzymes and transporters involved in dopamine metabolism . This localization allows the compound to exert its neurotoxic effects by disrupting dopamine storage and increasing oxidative stress. Additionally, the compound’s presence in other cellular compartments, such as mitochondria, may contribute to its overall neurotoxic profile .
Properties
IUPAC Name |
1-benzyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9,16-17H,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSISAGBOKRDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.